

Phosgene as a Chemical Weapon in World War I: A Technical Review

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Introduction

Phosgene (carbonyl dichloride, COCl_2) stands as one of the most lethal chemical warfare agents employed during World War I.^[1] First used by the French in 1915, and later adopted and extensively used by German and other Allied forces, **phosgene** was responsible for the vast majority of chemical weapon fatalities during the conflict.^{[2][3][4]} Unlike the previously used chlorine gas, with its conspicuous greenish-yellow cloud and strong odor, **phosgene's** colorless nature and subtle, "musty hay" scent made it a more insidious and effective weapon.^{[2][3]} Its delayed onset of severe symptoms meant that soldiers could receive a fatal dose without immediate incapacitation, only to succumb to pulmonary edema hours or even days later.^{[2][5]} This technical guide provides an in-depth analysis of **phosgene's** role in World War I, focusing on its chemical properties, physiological effects, deployment, and the scientific understanding of its toxicology.

Chemical and Physical Properties

Phosgene is a highly reactive and toxic gas at room temperature.^[6] Its utility as a chemical weapon was dictated by its physical characteristics, which allowed for its effective dispersal on the battlefield. A key property is its density, which is approximately 3.5 times that of air, causing it to sink and accumulate in low-lying areas such as trenches.^[1]

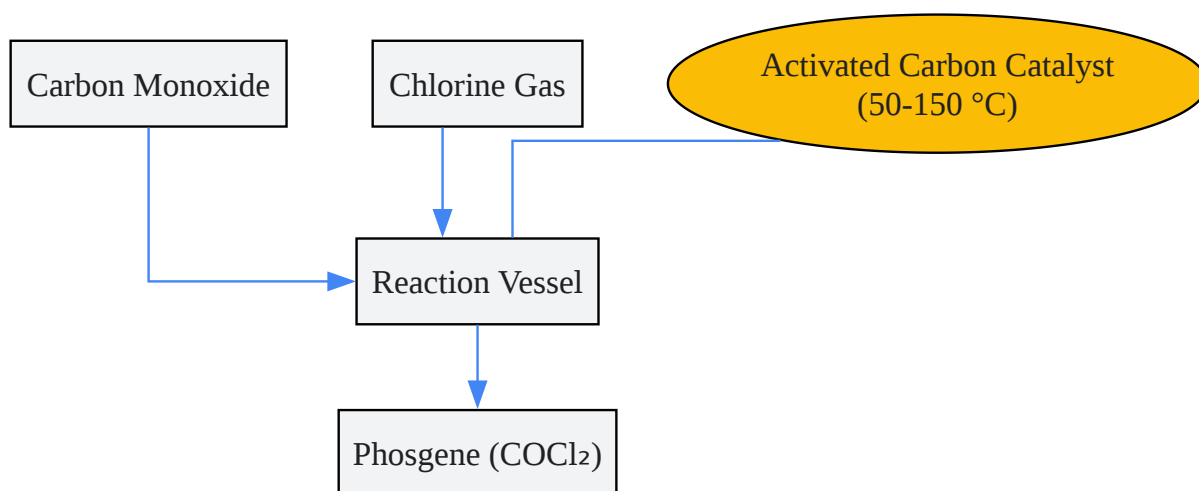
Table 1: Physical and Chemical Properties of **Phosgene**

Property	Value	Reference
Chemical Formula	COCl ₂	[7]
Molar Mass	98.91 g/mol	[7]
Appearance	Colorless gas	[7]
Odor	Musty hay or grass	[5][7]
Density	4.248 g/L (15 °C, gas)	[7]
Melting Point	-118 °C	[7]
Boiling Point	8.3 °C	[7]
Solubility in Water	Hydrolyzes to hydrogen chloride and carbon dioxide	[7]

Production and Deployment in World War I

The synthesis of **phosgene** during the World War I era was a relatively straightforward industrial process. The primary method involved the reaction of carbon monoxide with chlorine gas over a porous activated carbon catalyst.[7]

Production Workflow



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Caption: Industrial synthesis of **phosgene** from carbon monoxide and chlorine.

During the war, significant quantities of **phosgene** were produced by the major belligerents.[3] It was deployed on the battlefield in a few primary ways. Initially, like chlorine, it was released from cylinders when the wind conditions were favorable to carry the gas cloud over enemy lines.[8] However, this method was unreliable, as shifts in wind could blow the gas back onto the attacking troops.[5][9] Subsequently, the delivery of **phosgene** via artillery shells became more common, allowing for greater accuracy and use in a wider range of weather conditions.[8] [10] **Phosgene** was often mixed with chlorine; the chlorine would help to spread the denser **phosgene** and its more immediate irritating effects would cause soldiers to remove their masks, increasing their exposure to the more lethal **phosgene**. [3] This mixture was known to the Allies as "White Star".[3]

Table 2: **Phosgene** Production and Notable Use in WWI

Nation/Event	Details	Reference
First Use	By the French in 1915.	[3][7]
First German Use	December 1915 against British troops near Ypres.	[3][5]
Total Manufactured	Approximately 36,600 tons during the war.	[3]
German Production	18,100 tons.	[3]
French Production	15,700 tons.	[3]
British Production	1,400 tons (also used French stocks).	[3]
US Production	1,400 tons (also used French stocks).	[3]
First Combined Attack	December 19, 1915: 88 tons of chlorine-phosgene mixture released by Germany caused 1,069 casualties and 69 deaths.	[3]

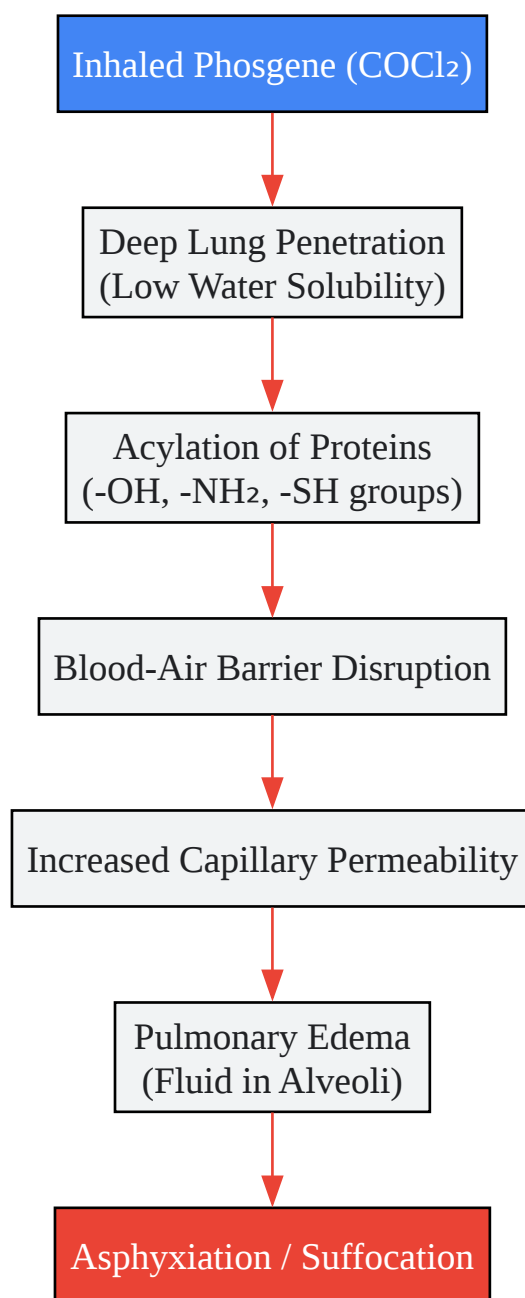
Mechanism of Action and Physiological Effects

The high toxicity of **phosgene** stems from its chemical reactivity, particularly its ability to act as an acylating agent.^{[7][11]} Upon inhalation, **phosgene**'s low solubility in water allows it to penetrate deep into the respiratory tract, reaching the alveoli.^{[12][13]}

The primary mechanism of injury is the acylation of nucleophilic groups (-OH, -NH₂, -SH) in proteins and other macromolecules within the pulmonary alveoli.^{[4][7]} This disrupts the blood-air barrier, leading to increased permeability of the alveolar-capillary membrane.^{[5][12]} The damage to this barrier allows fluid to leak from the capillaries into the alveolar spaces, resulting in severe, non-cardiogenic pulmonary edema.^{[12][14][15]} This accumulation of fluid in the lungs is the ultimate cause of death, as it prevents the exchange of oxygen and carbon dioxide, leading to suffocation.^{[2][5]}

A secondary, less significant mechanism is the hydrolysis of **phosgene** into hydrochloric acid and carbon dioxide upon contact with water in the respiratory tract.^{[11][13]} While the resulting acid can cause some irritation and damage to the upper airways, the primary lethal effect is due to the deeper lung injury from acylation.^[11]

Signaling Pathway of Phosgene-Induced Pulmonary Edema



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Caption: Pathophysiological cascade of **phosgene**-induced lung injury.

The clinical presentation of **phosgene** poisoning is characterized by a latent, asymptomatic period that can last from 30 minutes to 48 hours.[13][16] The severity of the exposure dictates the length of this latent phase; higher concentrations lead to a more rapid onset of symptoms. [13] Initial symptoms, if any, are mild and may include coughing, a burning sensation in the throat, watery eyes, and chest tightness.[4][13] Following the latent period, the victim rapidly

develops severe respiratory distress, including shortness of breath, coughing up frothy pink or white fluid, and ultimately, respiratory failure.[12][14]

Quantitative Toxicity and Casualty Data

Phosgene's potency is significantly greater than that of chlorine.[2] It is estimated that **phosgene** and the related agent **diphosgene** were responsible for as many as 85% of the gas-related fatalities in World War I.[2][5]

Table 3: Toxicity Data of **Phosgene**

Parameter	Value	Reference
Odor Threshold	0.4 ppm (parts per million)	[5]
Lethal Concentration (LC ₅₀) for Humans	Approximately 300 ppm/min	[11]
Lowest Published Lethal Concentration (LCLo)	3 ppm (human, 2.83 h)	[7]
30 ppm (human, 17 min)	[7]	
50 ppm (human, 5 min)	[7]	

Table 4: Casualty Statistics Attributed to **Phosgene** in WWI

Statistic	Value	Reference
Total Chemical Weapon Casualties (Fatal and Non-Fatal)	~1.3 million	[2] [3]
Total Chemical Weapon Fatalities	90,000 - 100,000	[2]
Percentage of Fatalities Attributed to Phosgene	~85%	[2] [4] [5]
Estimated Deaths from Phosgene	~75,000	[17]

Experimental Protocols of the Era

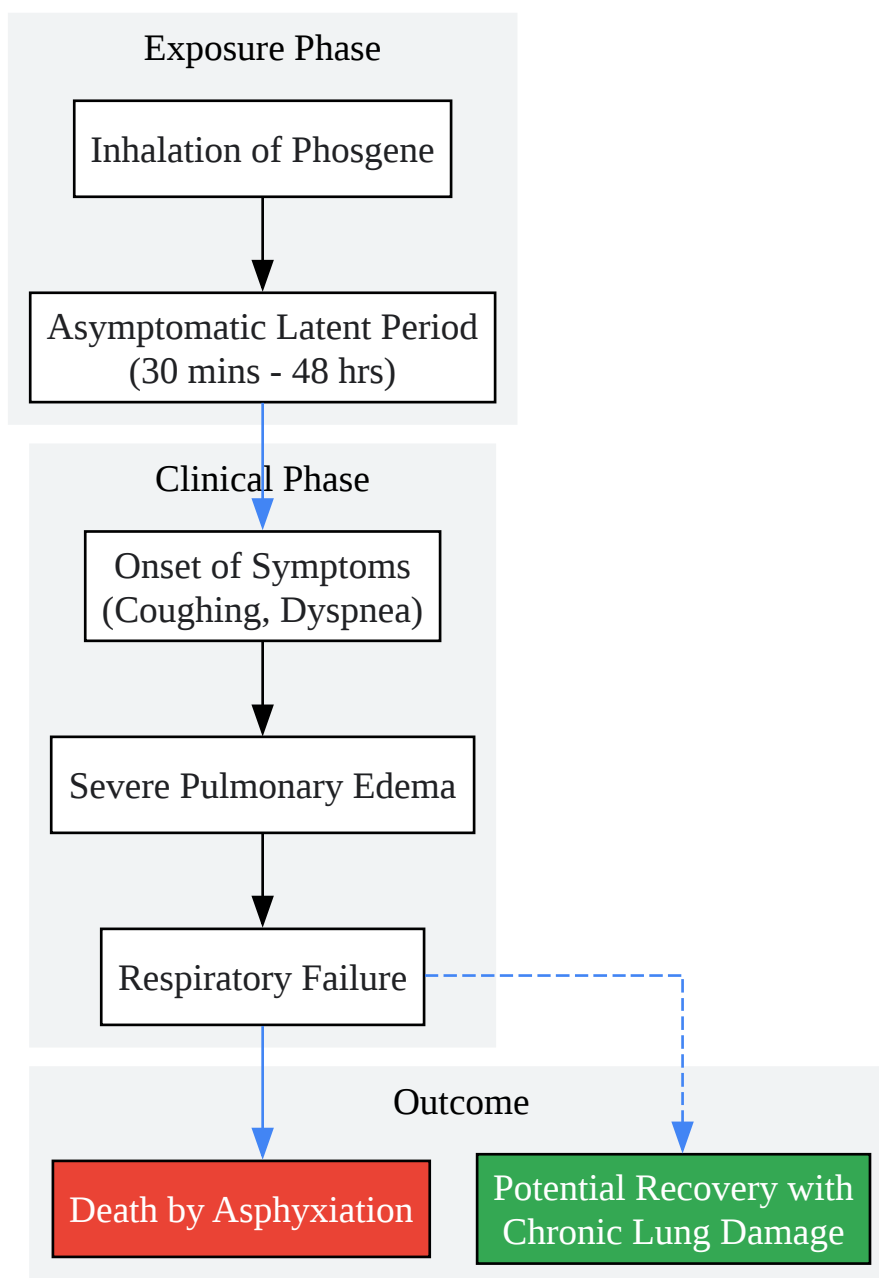
Detailed experimental protocols from the World War I period are not readily available in modern databases. However, based on the scientific literature of the time and subsequent analyses, the methodologies for studying the effects of **phosgene** would have centered on animal experimentation and post-mortem examination of human casualties.

General Protocol for Animal Toxicity Studies:

- **Exposure:** Animals (e.g., dogs, cats, monkeys) would be placed in a sealed chamber.[\[7\]](#)
- **Gas Administration:** A controlled concentration of **phosgene** gas would be introduced into the chamber for a specified duration.
- **Observation:** The subjects would be observed for clinical signs of toxicity, such as coughing, respiratory distress, and collapse.
- **Post-mortem Examination:** Following death or euthanasia, a necropsy would be performed. The primary focus would be on the gross and microscopic examination of the lungs to observe features such as edema, hemorrhage, and tissue damage.
- **Data Collection:** Key data points would include the concentration of **phosgene**, the duration of exposure, the time to onset of symptoms, and the time to death.

These early studies were crucial for understanding the dose-response relationship and the pathophysiology of **phosgene** poisoning, which informed the development of protective measures.

Logical Workflow: From Exposure to Clinical Outcome



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Caption: Progression of **phosgene** poisoning from exposure to final outcome.

Treatment and Countermeasures

During World War I, there was no specific antidote for **phosgene** poisoning, and treatment was largely supportive.[6][16][18] Medical personnel learned that complete rest was critical for exposed soldiers; any physical exertion could accelerate the onset and severity of pulmonary edema.[16] The primary countermeasures were defensive. The development and improvement of gas masks, such as the British PH Gas Helmet which was impregnated with chemicals to neutralize **phosgene**, were the most effective means of protection.[3] This helmet used phenate hexamine and hexamethylene tetramine to provide better protection against the gas. [3]

Conclusion

Phosgene was a defining and terrifying element of the chemical warfare landscape in World War I. Its insidious nature—colorless, subtly scented, and with a delayed onset of action—made it a potent psychological and lethal weapon.[2][3][19] It was responsible for the majority of gas-related deaths in the conflict, driving the development of more sophisticated gas masks and forever changing the nature of modern warfare.[2][5] The study of its effects on the human body laid a grim foundation for the modern understanding of pulmonary toxicology and the treatment of acute lung injury.

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